molecular formula C25H23ClN4OS3 B2892834 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1189448-98-3

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2892834
CAS No.: 1189448-98-3
M. Wt: 527.12
InChI Key: OAAULQBLFPHMNR-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H23ClN4OS3 and its molecular weight is 527.12. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These enzymes are key players in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also work by suppressing COX enzymes .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is involved in the production of inflammatory mediators . By inhibiting COX enzymes, the compound prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This leads to a decrease in these inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

The compound’s anti-inflammatory effects suggest that it is likely absorbed and distributed in the body in a manner that allows it to reach and inhibit cox enzymes .

Result of Action

The inhibition of COX enzymes by this compound leads to a reduction in the production of inflammatory mediators . This results in a decrease in inflammation, making the compound potentially useful for treating conditions characterized by inflammation . The compound has been shown to have significant anti-inflammatory activity in vitro .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS3.ClH/c1-14(2)29-12-11-15-20(13-29)33-24(21(15)23-26-16-7-3-5-9-18(16)31-23)28-22(30)25-27-17-8-4-6-10-19(17)32-25;/h3-10,14H,11-13H2,1-2H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAULQBLFPHMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NC6=CC=CC=C6S5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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